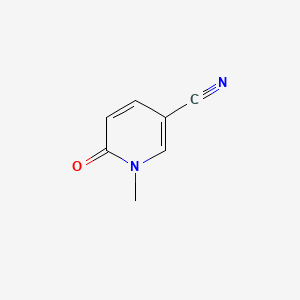

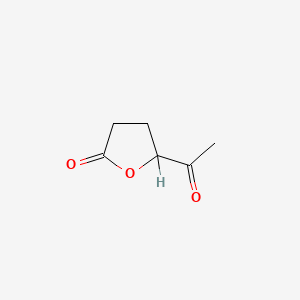

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Overview

Description

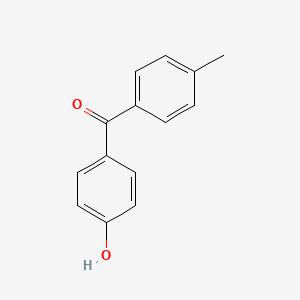

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a natural product found in Mallotus nudiflorus with data available.

Scientific Research Applications

Spectroscopic Analysis and Optical Properties

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile and its derivatives have been extensively studied for their structural and optical properties. Research indicates that these compounds exhibit notable fluorescence when exposed to UV light, making them potential candidates for applications in fluorescence spectroscopy and optoelectronics. The effects of various substituents on their emission spectra have been studied, providing insights into their potential applications in designing fluorescence-based sensors or devices (Cetina et al., 2010).

Applications in Optoelectronic Devices

Several studies have explored the use of this compound derivatives in the fabrication of optoelectronic devices. These compounds have been found to enhance the photosensitivity and photocurrent in certain heterojunctions, suggesting their potential use in the development of light-sensitive devices and sensors. The synthesis and characterization of these compounds, along with their electrical characteristics, are critical in understanding their role in optoelectronic applications (Roushdy et al., 2019).

Structural and Molecular Characterization

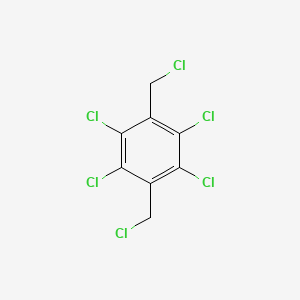

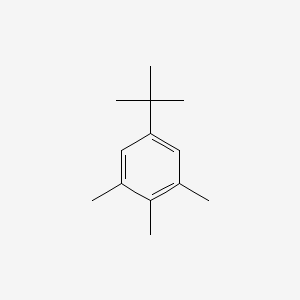

The molecular and crystal structures of various derivatives of this compound have been studied, providing valuable insights into their potential applications in material science and chemistry. X-ray diffraction and spectroscopic techniques have been used to analyze their structures, revealing information about their stability, conformation, and interactions at the molecular level. These insights are crucial for their application in material synthesis and design (Ajaj et al., 2013).

Potential in Pharmacological Research

While excluding information related to drug use and side effects, it's worth noting that some derivatives of this compound have been synthesized and characterized for potential pharmacological applications. These studies focus on the synthesis and structural characterization, which is a foundational step in understanding their role in medicinal chemistry (Ravi et al., 2020).

Mechanism of Action

Target of Action

Nudiflorine primarily targets the AP-1 pathway . AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial and viral infections .

Mode of Action

Nudiflorine interacts with its target by blocking AP-1-mediated luciferase activity . This interaction implies that Nudiflorine has an anti-inflammatory function .

Biochemical Pathways

The primary biochemical pathway affected by Nudiflorine is the AP-1 pathway . By blocking AP-1-mediated luciferase activity, Nudiflorine can potentially downregulate the expression of genes involved in inflammation .

Pharmacokinetics

It is known that nudiflorine is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of Nudiflorine’s action are primarily related to its anti-inflammatory function . By blocking AP-1-mediated luciferase activity, Nudiflorine may reduce inflammation by downregulating the expression of pro-inflammatory genes .

Action Environment

The action, efficacy, and stability of Nudiflorine can be influenced by various environmental factors. For instance, the solubility of Nudiflorine in different solvents can affect its bioavailability and thus its efficacy . More research is needed to fully understand the influence of environmental factors on Nudiflorine’s action.

Safety and Hazards

Properties

IUPAC Name |

1-methyl-6-oxopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-9-5-6(4-8)2-3-7(9)10/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICDFLICODYZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227611 | |

| Record name | 3-Pyridinecarbonitrile, 1,6-dihydro-1-methyl-6-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-45-6 | |

| Record name | 1,6-Dihydro-1-methyl-6-oxo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarbonitrile, 1,6-dihydro-1-methyl-6-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarbonitrile, 1,6-dihydro-1-methyl-6-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the synthesis of Nudiflorine using liquid ammonia-potassium permanganate?

A1: The synthesis of Nudiflorine using liquid ammonia-potassium permanganate offers a novel approach to introducing an imino group to specific positions on substituted pyridinium salts. This method showcases regioselectivity, influenced by the substituent present on the pyridinium ring. [, ] For instance, when the substituent is a hydrogen, CONH2, or C6H5 at the C-6 position, imination occurs at that specific carbon. Conversely, a methyl group at the C-2 position directs imination to that site. [] This approach highlights the potential of this reagent combination in selectively modifying pyridinium compounds, leading to the synthesis of compounds like Nudiflorine.

Q2: How does the structure of Nudiflorine relate to its identification in Mallotus milliettii?

A2: The identification of Nudiflorine within the cane of Mallotus milliettii was achieved through a combination of isolation techniques and spectral analysis. [] The researchers employed various chromatographic methods like silica gel, RP-18, and Sephadex LH-20 to isolate the compound. Subsequently, spectroscopic techniques were used to elucidate its structure and confirm its identity as Nudiflorine, highlighting the power of these analytical tools in natural product chemistry.

Q3: Has Nudiflorine been investigated as a potential intermediate in biosynthetic pathways?

A3: Yes, research has explored the possibility of Nudiflorine acting as an intermediate in the biosynthesis of ricinine. [] A study investigated whether 1,4-dihydro-1-methyl-4-oxonicotinonitrile (another name for Nudiflorine) could be involved in the pathway leading from nicotinic or quinolinic acid to ricinine in Ricinus communis L. [] This exploration stemmed from the observation that both Nudiflorine and the related 6-oxonicotinonitrile are produced during the enzymatic oxidation of nicotinonitrile methiodide by enzymes extracted from castor seedlings. []

Q4: Beyond Mallotus milliettii, is Nudiflorine found in other plant sources?

A4: Yes, Nudiflorine has been isolated from Trewia nudiflora, a plant known for its medicinal properties. [, ] In fact, the alkaloid's name, "Nudiflorine," originates from this plant species. [] The presence of Nudiflorine in Trewia nudiflora, alongside other bioactive compounds, contributes to the plant's potential use in traditional medicine. [] This finding further underscores the importance of exploring natural sources for novel chemical entities with potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1329293.png)